1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine is an organic compound notable for its unique molecular structure, which includes two fluorine atoms and a 4-fluorophenyl group. This compound is categorized under amines due to the presence of an amino group, making it relevant in various chemical and pharmaceutical applications. The compound's chemical formula is , and it is recognized for its potential biological activities, particularly in medicinal chemistry.
The compound is sourced from various chemical suppliers, including Thermo Fisher Scientific, which provides safety data sheets detailing its handling and classification as a hazardous material. It falls under the category of organic compounds with specific classifications related to skin and eye irritation potential according to OSHA standards .
The synthesis of 1,1-difluoro-2-(4-fluorophenyl)propan-2-amine can be performed through several methods, with one common approach being the nucleophilic substitution reaction. The process typically involves:
The molecular structure of 1,1-difluoro-2-(4-fluorophenyl)propan-2-amine can be represented as follows:
The InChI representation of this compound is:
1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine can undergo various chemical reactions:
The mechanism of action for 1,1-difluoro-2-(4-fluorophenyl)propan-2-amine primarily involves its interaction with biological targets such as enzymes and receptors. The presence of fluorine enhances lipophilicity and binding affinity towards these targets. This may lead to:
These interactions are crucial for its potential therapeutic applications .
Property | Value |
---|---|
Molecular Weight | 179.19 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
Solubility | Soluble in organic solvents |
The compound exhibits typical properties of fluorinated amines, including increased stability and altered reactivity compared to non-fluorinated analogs .
1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine has several promising applications in scientific research:
The strategic incorporation of fluorine atoms into amine-containing bioactive compounds represents one of the most significant advancements in modern medicinal chemistry and drug design. Fluorinated amines constitute a pharmaceutically privileged class of molecules where the synergistic integration of fluorine's unique physicochemical properties with the structural versatility of amine functionalities enables precise modulation of biological activity, metabolic stability, and pharmacokinetic profiles. The structural motif of "1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine" exemplifies this approach, featuring both aromatic and aliphatic fluorine atoms positioned to maximize electronic and steric effects on the amine pharmacophore. This compound belongs to a broader class of fluorinated amphetamine analogs where strategic fluorine placement creates distinctive molecular properties not achievable with non-fluorinated counterparts. The presence of fluorine atoms at both the benzylic position and on the aromatic ring creates a complex interplay of electronic effects that profoundly influence the amine's basicity, conformation, and intermolecular interactions with biological targets, making these compounds invaluable tools for probing biochemical pathways and developing therapeutic agents with enhanced specificity [7] [8].
The development of fluorinated bioactive amines has followed a remarkable trajectory from serendipitous discoveries to rational design paradigms. The historical foundation was established in the mid-20th century with the observation that fluorinated corticosteroids like fludrocortisone exhibited enhanced anti-inflammatory potency compared to their non-fluorinated analogs. This discovery catalyzed systematic investigations into fluorine substitution effects on biologically active molecules. Early fluorinated amines were structurally simple, exemplified by mono-fluorinated phenylalkylamines such as 4-fluoramphetamine synthesized in the 1970s. These pioneering compounds demonstrated that aromatic fluorination could significantly modulate amine pharmacology through electronic effects on neurotransmitter systems, particularly serotonin and dopamine pathways [7] [8].
The 1980s marked a transformative period with the introduction of trifluoromethyl-containing amines, most notably fluoxetine (Prozac®). This breakthrough SSRI antidepressant featured a trifluoromethylphenoxy group attached to a propylamine backbone, with the -CF₃ group conferring exceptional metabolic stability and optimal lipophilicity for blood-brain barrier penetration. Fluoxetine's commercial and therapeutic success validated fluorine as a strategic design element in central nervous system (CNS) agents and stimulated extensive research into more complex fluorinated amines. The subsequent decades witnessed increasingly sophisticated fluorination patterns, including gem-difluoro compounds like "1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine" and analogs featuring multiple fluorinated sites [7].
Table 1: Historical Milestones in Fluorinated Amine Development
Time Period | Key Compounds | Structural Features | Impact on Drug Development |
---|---|---|---|
1950s-1960s | Fludrocortisone | 9α-Fluoro substitution | Demonstrated enhanced receptor binding affinity via fluorine substitution |
1970s | 4-Fluoroamphetamine | Aromatic fluorine | Established fluorination strategy for CNS-targeted amines |
1980s | Fluoxetine | Trifluoromethylphenoxy | Validated -CF₃ group for metabolic stabilization and lipophilicity modulation |
1990s-2000s | Sitagliptin, Citalopram | Trifluorophenyl, -CF₃ heterocycles | Advanced multi-fluorinated amines for diverse therapeutic targets |
2010s-Present | Ubrogepant, Lenacapavir | Complex fluorinated alkylamines | Integrated fluorinated amines with advanced drug delivery modalities |
Recent innovations are characterized by unprecedented structural complexity and precision fluorination techniques. Contemporary fluorinated amines like the HIV-1 capsid inhibitor lenacapavir incorporate multiple fluorination strategies, including difluorobenzyl groups positioned to optimize hydrophobic binding pocket interactions. Similarly, the antimigraine agent ubrogepant features a trifluoroethylated piperidine amine that balances target affinity with metabolic stability. These developments reflect the evolution from simple fluorination to strategic deployment of fluorine atoms at specific molecular positions to simultaneously address multiple optimization parameters—target engagement, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, Excretion) characteristics. The progression from mono-fluorinated phenylalkylamines to compounds like "1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine" demonstrates increasingly sophisticated understanding of fluorine-amine synergies in bioactive molecule design [7] [8].
The synthesis of fluorinated amines has evolved in parallel with these pharmaceutical developments. Early methods relied on classical nucleophilic displacement with alkali metal fluorides (e.g., Halex reaction) or electrophilic fluorination reagents like F-TEDA-BF₄. Contemporary approaches employ transition metal-catalyzed fluorination, photoredox-mediated processes, and late-stage fluorination techniques that enable precise introduction of fluorine atoms into complex amine scaffolds. Electrochemical fluorination methods have proven particularly valuable for industrial-scale production, such as the synthesis of trifluoroacetic acid derivatives from acetyl chloride or acetic anhydride in anhydrous hydrogen fluoride [3] [8]. These methodological advances have expanded the structural diversity of accessible fluorinated amines, including challenging motifs like the gem-difluoro group in "1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine."
The strategic incorporation of fluorine atoms into amine derivatives produces profound effects on molecular properties through three primary mechanisms: electronic modulation, steric influence, and enhanced lipophilicity. These effects collectively optimize pharmacologically relevant parameters including pKₐ, conformational behavior, membrane permeability, and metabolic stability. The "1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine" structure exemplifies these principles, with fluorine atoms positioned to simultaneously influence multiple aspects of molecular behavior [1] [7] [8].
Electronic Effects: Fluorine, as the most electronegative element, exerts powerful electron-withdrawing effects through both inductive (-I) and resonance (-R) mechanisms. In aliphatic systems like the gem-difluoro group of "1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine," the -I effect predominates, reducing electron density on the adjacent carbon and consequently decreasing the basicity of the amine nitrogen. This pKₐ depression (typically 1.5-3 units for β-fluorination) enhances membrane permeability by increasing the fraction of unionized molecules at physiological pH. Simultaneously, the fluorinated carbon exhibits increased resistance to oxidative metabolism, particularly cytochrome P450-mediated transformations. For aromatic systems, the 4-fluorophenyl group demonstrates how fluorine substitution influences π-system electronics. While fluorine's -I effect withdraws electron density, its lone pairs engage in p-π conjugation, creating a complex electronic profile that can fine-tune binding interactions with biological targets through dipole formations, cation-π interactions, and hydrogen bonding mediation [1] [7].
Table 2: Property Modulation in Fluorinated Amines Compared to Non-Fluorinated Analogs
Molecular Property | Fluorination Effect | Impact on Bioactivity | Exemplar Compounds |
---|---|---|---|
Amine pKₐ | Decrease by 1.5-3 units | Enhanced membrane permeability | 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine vs des-fluoro analog |
Lipophilicity (Log P) | Variable: Aromatic F may ↑, Aliphatic F may ↓ | Optimized distribution and brain penetration | 2-(3,5-Difluorophenyl)propan-2-amine (Log P = 2.4) |
Metabolic Stability | ↑ Oxidation resistance at fluorinated sites | Extended half-life, reduced clearance | Trifluoroethylamine derivatives (e.g., Alpelisib) |
Steric Parameters | van der Waals radius: F (1.47Å) vs H (1.20Å) | Subtle binding pocket interactions | Lenacapavir (difluorobenzyl-CA1 interaction) |
Hydrogen Bonding | Fluorine as weak H-bond acceptor | Enhanced target binding specificity | Oteseconazole (difluoro linker interactions) |
Steric Considerations: While fluorine's van der Waals radius (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å), gem-difluoro groups exhibit distinctive steric and conformational behaviors. The 1,1-difluoro moiety in "1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine" creates a pseudo-tetrahedral configuration with fluorine atoms adopting a gauche orientation, influencing molecular conformation and rotational barriers. This configuration occupies approximately 25% more volume than a methyl group but with different electronic characteristics. The steric protection afforded by gem-difluoro substitution at the benzylic position significantly impedes metabolic deamination, a common degradation pathway for amphetamine derivatives. Additionally, the C-F bond's low polarizability creates unique intermolecular interactions, including orthogonal dipolar alignments and fluorine-mediated hydrophobic contacts that enhance binding specificity [7] [8].
Lipophilicity and Metabolic Stability: The interplay between fluorine substitution and lipophilicity follows nuanced patterns. While perfluoroalkyl groups dramatically increase log P values, individual fluorine atoms exert variable effects depending on their molecular context. The aromatic fluorine in the 4-fluorophenyl group of "1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine" increases lipophilicity (π = +0.14) relative to hydrogen, enhancing membrane permeability. In contrast, the aliphatic gem-difluoro group exhibits polar characteristics due to fluorine's high electronegativity. Most significantly, strategic fluorination blocks metabolic hot spots through two mechanisms: (1) direct replacement of labile C-H bonds with stable C-F bonds, and (2) electronic deactivation of adjacent metabolic sites. For "1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine," benzylic oxidation—a major metabolic pathway for non-fluorinated analogs—is obstructed by gem-difluoro substitution, while the 4-fluoro group ortho to the side chain further stabilizes against aromatic oxidation [1] [6] [7].
Synthetic Approaches: The preparation of structurally complex fluorinated amines like "1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine" employs specialized fluorination methodologies. Key approaches include:
The synthesis of related compounds such as 2-(3,5-difluorophenyl)propan-2-amine hydrochloride (CAS# 1063733-81-2) demonstrates the application of these methods to construct fluorinated amphetamine analogs with precise regiochemistry. Advanced purification techniques including supercritical fluid chromatography (SFC) enable resolution of enantiomers and isolation of high-purity products essential for pharmacological evaluation [6] [8].
CAS No.: 15769-56-9
CAS No.: 63909-40-0
CAS No.: 25468-09-1
CAS No.: 519-63-1